rac 1-Palmitoyl-3-chloropropanediol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

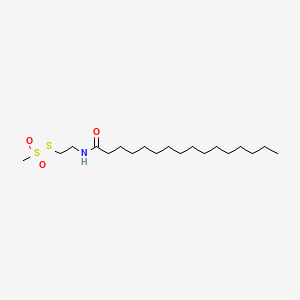

“rac 1-Palmitoyl-3-chloropropanediol-d5” is a monoacylglycerol of palmitic acid at the sn-1 position and a chloride group at the sn-3 position . It is a stable isotope labelled compound used in research .

Molecular Structure Analysis

The molecular formula of “rac 1-Palmitoyl-3-chloropropanediol-d5” is C19H37ClO3 . It is a monoacylglycerol of palmitic acid at the sn-1 position and a chloride group at the sn-3 position .Chemical Reactions Analysis

The chlorine in “rac 1-Palmitoyl-3-chloropropanediol-d5” is a good leaving group and can undergo substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis

The molecular weight of “rac 1-Palmitoyl-3-chloropropanediol-d5” is 348.95 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

1. Application in Food Contaminant Analysis

rac 1-Palmitoyl-3-chloropropanediol-d5 has been used as an internal standard in the determination of fatty acid esters of chloropropanediol in food samples, especially in vegetable oils. This involves a process of Gas Chromatography (GC) coupled with Mass Spectroscopy (MS) for the quantification of these contaminants, showcasing its significance in ensuring food safety (Le Thanh et al., 2019).

2. Role in Investigating Immune System Suppression

Another study explored the immunosuppressive activities of 3-chloro-1,2-propanediol (3-MCPD) esters, including 1-palmitoyl-3-chloropropanediol, on T lymphocyte activation. This research provides insights into how certain food contaminants might suppress the immune system, and rac 1-Palmitoyl-3-chloropropanediol-d5 played a crucial role in these investigations (Huang et al., 2018).

3. In Stereospecific Analysis of Fatty Acid Esters

The compound has been utilized in the stereospecific analysis of fatty acid esters of chloropropanediol isolated from goat milk. This type of analysis is crucial for understanding the structural properties of these esters in various dairy products (Myher et al., 1986).

4. Advancing Protein S-Acylation Studies

It has been instrumental in the study of protein S-acylation, a major posttranslational modification. The research on rac 1-Palmitoyl-3-chloropropanediol-d5 has contributed significantly to understanding how this modification affects protein function and localization (Forrester et al., 2011).

Propiedades

Número CAS |

1346599-60-7 |

|---|---|

Fórmula molecular |

C19H37ClO3 |

Peso molecular |

353.983 |

Nombre IUPAC |

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |

Clave InChI |

CHBIHFLJUKBYRJ-YXJZIHALSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |

Sinónimos |

Hexadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; Palmitic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d3 1-Palmitate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)

![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)